molecular formula C17H23N9 B12266207 N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine

N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B12266207
M. Wt: 353.4 g/mol
InChI Key: WETCPUYOPGWQOL-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrimidine ring, a triazolopyrimidine moiety, and a piperazine ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the triazolopyrimidine moiety: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a nitrile or amidine compound.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions, where a piperazine derivative is reacted with a halogenated pyrimidine intermediate.

    Methylation: The final step involves the methylation of the nitrogen atoms using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

Scientific Research Applications

N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Research: The compound is used as a tool in biological studies to investigate cellular pathways and molecular mechanisms. It can serve as a probe to study receptor-ligand interactions and signal transduction processes.

    Chemical Biology: The compound is employed in chemical biology to explore the structure-activity relationships of heterocyclic compounds and to design new molecules with improved biological activity.

    Industrial Applications: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression. The exact mechanism of action depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H23N9

Molecular Weight

353.4 g/mol

IUPAC Name

N,N,4-trimethyl-6-[4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C17H23N9/c1-12-9-14(22-17(21-12)23(3)4)24-5-7-25(8-6-24)15-10-13(2)20-16-18-11-19-26(15)16/h9-11H,5-8H2,1-4H3

InChI Key

WETCPUYOPGWQOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=CC(=NC4=NC=NN34)C

Origin of Product

United States

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